![molecular formula C10H10BrNO2S B13575683 3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine](/img/structure/B13575683.png)
3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({3-Bromobicyclo[111]pentan-1-yl}sulfonyl)pyridine is a compound that features a unique bicyclo[111]pentane structure, which is known for its high strain and reactivity
Méthodes De Préparation
The synthesis of 3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine typically involves the reaction of 3-bromobicyclo[1.1.1]pentane with a sulfonyl chloride derivative in the presence of a base. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Analyse Des Réactions Chimiques
3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom in the bicyclo[1.1.1]pentane structure can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Its unique structure makes it a candidate for studying molecular interactions and enzyme inhibition.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism by which 3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine exerts its effects involves its interaction with molecular targets through its sulfonyl and bromine groups. These interactions can lead to the inhibition of enzymes or the modification of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine include:
2-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene: This compound has a thiophene ring instead of a pyridine ring.
({3-Bromobicyclo[1.1.1]pentan-1-yl}difluoromethyl)trimethylsilane: This compound features a difluoromethyl group and a trimethylsilane group.
The uniqueness of 3-({3-Bromobicyclo[111]pentan-1-yl}sulfonyl)pyridine lies in its combination of the bicyclo[11
Propriétés
Formule moléculaire |
C10H10BrNO2S |
|---|---|
Poids moléculaire |
288.16 g/mol |
Nom IUPAC |
3-[(3-bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]pyridine |
InChI |
InChI=1S/C10H10BrNO2S/c11-9-5-10(6-9,7-9)15(13,14)8-2-1-3-12-4-8/h1-4H,5-7H2 |
Clé InChI |
NSJRLPKEORZLOE-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(C2)Br)S(=O)(=O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


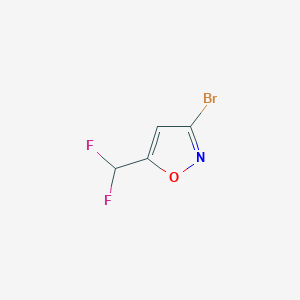
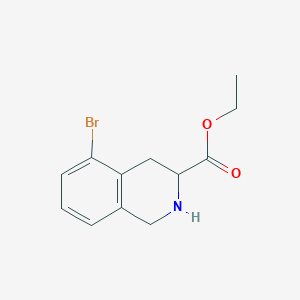

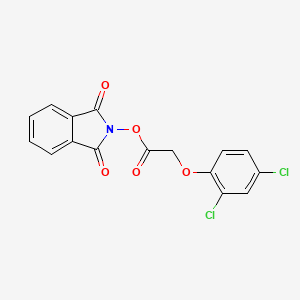
![3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13575620.png)
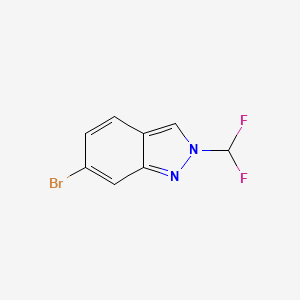
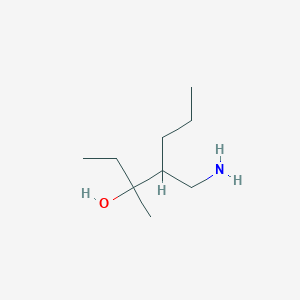

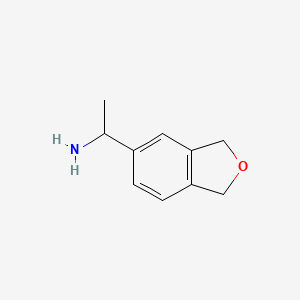

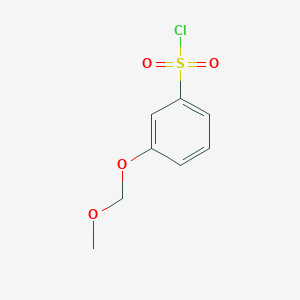

![methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid](/img/structure/B13575668.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine](/img/structure/B13575675.png)
